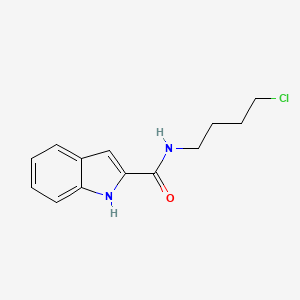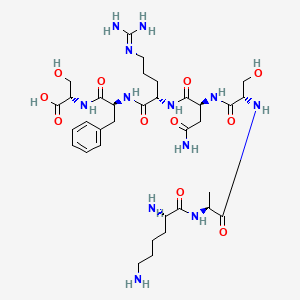
L-Lysyl-L-alanyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysyl-L-alanyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine is a synthetic peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide may have unique properties due to its specific amino acid sequence and modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Lysyl-L-alanyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high precision and efficiency. Purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Carbodiimides for coupling reactions, protecting groups like Fmoc or Boc.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can introduce new functional groups.
科学的研究の応用
Peptides like L-Lysyl-L-alanyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Studied for their role in cellular processes and signaling pathways.
Medicine: Investigated for therapeutic potential, including as drug candidates or diagnostic tools.
Industry: Utilized in the development of biomaterials and as catalysts in chemical reactions.
作用機序
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, and other proteins. The pathways involved may include:
Signal Transduction: Peptides can act as signaling molecules, binding to receptors and triggering cellular responses.
Enzyme Inhibition: Some peptides can inhibit enzyme activity by binding to the active site.
Protein-Protein Interactions: Peptides can modulate interactions between proteins, affecting various biological processes.
類似化合物との比較
Similar Compounds
L-Lysyl-L-alanyl-L-seryl-L-asparaginyl-L-ornithyl-L-phenylalanyl-L-serine: A similar peptide without the diaminomethylidene modification.
L-Lysyl-L-alanyl-L-seryl-L-asparaginyl-L-ornithyl-L-phenylalanyl-L-threonine: A peptide with threonine instead of serine.
Uniqueness
The uniqueness of L-Lysyl-L-alanyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine lies in the presence of the diaminomethylidene modification on the ornithine residue. This modification can impart distinct chemical and biological properties, potentially enhancing its stability, binding affinity, or activity.
特性
CAS番号 |
532988-75-3 |
|---|---|
分子式 |
C34H56N12O11 |
分子量 |
808.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C34H56N12O11/c1-18(41-28(51)20(36)10-5-6-12-35)27(50)45-24(16-47)32(55)44-23(15-26(37)49)31(54)42-21(11-7-13-40-34(38)39)29(52)43-22(14-19-8-3-2-4-9-19)30(53)46-25(17-48)33(56)57/h2-4,8-9,18,20-25,47-48H,5-7,10-17,35-36H2,1H3,(H2,37,49)(H,41,51)(H,42,54)(H,43,52)(H,44,55)(H,45,50)(H,46,53)(H,56,57)(H4,38,39,40)/t18-,20-,21-,22-,23-,24-,25-/m0/s1 |
InChIキー |
COFPKJNAFTYJOJ-NMTVEPIMSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)N |
正規SMILES |
CC(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[1,4-Phenylenebis(phenylazanediyl)]dibenzonitrile](/img/structure/B14225319.png)
![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14225321.png)
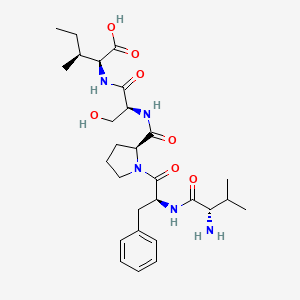
![1-[(2,5-Diiodo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14225335.png)
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14225336.png)
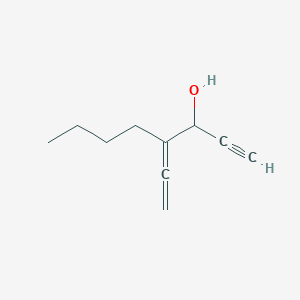
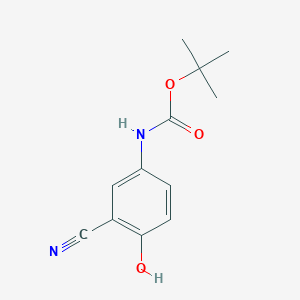
![Diethyl [(2-methylacryloyl)amino]propanedioate](/img/structure/B14225348.png)
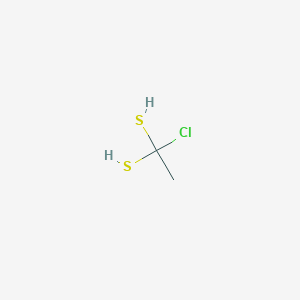
![(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol](/img/structure/B14225375.png)
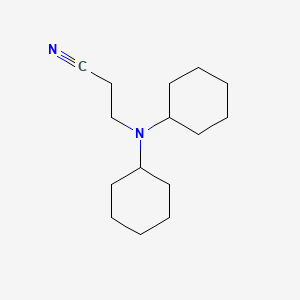
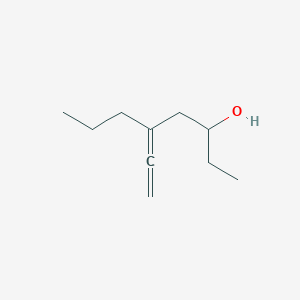
![1,1'-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine]](/img/structure/B14225406.png)
